Carnosine hydrochloride
Description
Historical Context of Carnosine Discovery and Early Investigations
The journey into the scientific understanding of carnosine began in the early 20th century with the work of Russian biochemist Vladimir Gulevich. karnopedia.comregenerativehealth.co.ukwikipedia.orgcarnogel.com In 1900, while analyzing the nitrogenous compounds in meat extract, Gulevich isolated a previously unidentified substance. karnopedia.comnih.gov Due to its origin from meat (Latin: caro, carnis), he named the molecule "carnosine". karnopedia.comnih.govmdpi.com Carnosine was the first and one of the simplest biologically active peptides to be discovered, paving the way for the study of natural protein regulators of metabolism. vitaminexpress.org
Initial research following its discovery was dedicated to determining its structure, distribution, and basic properties. karnopedia.comvitaminexpress.org It was identified as β-alanyl-L-histidine. oup.com Early investigations revealed that carnosine is highly concentrated in excitable tissues, such as skeletal muscle and the brain, suggesting a direct connection to the function of these tissues. karnopedia.comnih.govwikipedia.org
A pivotal moment in early carnosine research came in 1953, when Russian scientist S. E. Severin demonstrated one of its key physiological roles. karnopedia.comvitaminexpress.org Severin's work showed that carnosine acts as an effective buffer against the lactic acid that accumulates in working muscles. karnopedia.comvitaminexpress.org This buffering action helps to regulate the pH in muscle cells, thereby increasing their resistance to fatigue. karnopedia.com This phenomenon, where the addition of carnosine to fatigued muscle restores its contractility, became known as the "Severin phenomenon". vitaminexpress.org These early findings by Russian physiologists and physicians laid the groundwork for future exploration into the multifaceted roles of carnosine. karnopedia.com
Significance of Carnosine as a Biological Dipeptide in Fundamental Research
Carnosine (β-alanyl-L-histidine) is a dipeptide synthesized in the body from the amino acids β-alanine and L-histidine. nih.govwikipedia.org It is found in high concentrations in several tissues, including the muscles, brain, heart, and gastrointestinal tract. nih.gov While its physiological role is complex and continues to be explored, fundamental research has established several key functions that make it a significant molecule of study. oup.comnih.gov
A primary area of research has focused on its role as an intracellular pH buffer . nih.govphysiology.orgphysiology.org With a pKa value of 6.83, carnosine is particularly effective at buffering the pH changes that occur in muscle during intense exercise, which is crucial for maintaining muscle function and delaying fatigue. wikipedia.orgchempep.com
Beyond its buffering capacity, carnosine is recognized as a potent antioxidant . oup.comnih.govphysiology.orgnih.gov It has been shown to scavenge reactive oxygen species (ROS) and protect cell membranes from the damaging effects of lipid peroxidation. oup.comnih.govnih.gov This antioxidant activity is a cornerstone of its investigation in various models of oxidative stress. ahajournals.org
Another significant area of fundamental research is carnosine's anti-glycating properties. regenerativehealth.co.uknih.govphysiology.org Glycation is a non-enzymatic reaction between sugars and proteins that forms advanced glycation end-products (AGEs), which are implicated in aging and various degenerative diseases. regenerativehealth.co.ukwikipedia.org Carnosine can inhibit the formation of AGEs, suggesting a protective role against cellular damage. wikipedia.org
Furthermore, research has highlighted other important biological activities of carnosine, including:
Metal Ion Chelation : It can bind to and sequester divalent metal ions, such as copper and zinc, which can prevent them from participating in harmful oxidative reactions. nih.govphysiology.orgchempep.comnih.gov
Neurotransmitter Function : Roles as a potential neurotransmitter in the brain have been proposed. mdpi.comwikipedia.orgnih.gov
Modulation of Enzyme Activity : It has been shown to influence the activity of certain enzymes. nih.govnih.gov
Regulation of Calcium Signaling : Studies suggest carnosine may play a role in regulating intracellular calcium levels and the calcium sensitivity of contractile proteins in cardiac cells. oup.com
The multifaceted nature of carnosine, from its basic biochemical properties to its diverse physiological effects, has made it a molecule of great interest in fundamental research, with studies spanning from cellular and molecular biology to physiology and biochemistry. mdpi.comphysiology.orgphysiology.org This broad significance underpins the continued investigation into its properties and potential applications in various scientific fields.
Data Tables
Table 1: Key Properties of Carnosine
| Property | Description |
| IUPAC Name | (2S)-2-(3-Aminopropanamido)-3-(1H-imidazol-5-yl)propanoic acid |
| Systematic IUPAC Name | (2S)-2-(3-Aminopropanamido)-3-(3H-imidazol-4-yl)propanoic acid |
| Other Names | β-Alanyl-L-histidine, Ignotine |
| CAS Number | 305-84-0 |
| Chemical Formula | C₉H₁₄N₄O₃ |
| Molar Mass | 226.236 g·mol⁻¹ |
| Appearance | Crystalline solid |
| Melting Point | 253 °C (487 °F; 526 K) (decomposition) |
| pKa | 6.83 |
Data sourced from multiple references. wikipedia.orgchempep.com
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5852-99-3 |
|---|---|
Molecular Formula |
C9H15ClN4O3 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H14N4O3.ClH/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16);1H/t7-;/m0./s1 |
InChI Key |
HIXYEIRACBUSON-FJXQXJEOSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCN.Cl |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN.Cl |
Related CAS |
2242946-87-6 |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Carnosine in Research Models
Enzymatic Synthesis of Carnosine
The synthesis of carnosine is an enzymatic process involving the ligation of its precursor amino acids, β-alanine and L-histidine. sigmaaldrich.com This reaction is catalyzed by a specific enzyme and is dependent on the availability of these precursors.
Carnosine Synthase Activity and Regulation in Various Organisms
Carnosine synthase (CARNS1), also identified as ATP-grasp domain-containing protein 1 (ATPGD1), is the enzyme responsible for catalyzing the formation of carnosine from β-alanine and L-histidine, a process that requires ATP. mdpi.comnih.gov This enzyme has been studied in various organisms, including chickens, rats, mice, and humans. nih.govrsc.org
The activity of carnosine synthase is influenced by the concentration of its substrates: ATP, L-histidine, and β-alanine. rsc.org Kinetic studies have shown that the enzyme has a much lower Michaelis constant (KM) for ATP-Mg than the typical cellular ATP concentrations, suggesting the enzyme is usually saturated with this substrate. rsc.org Research on chicken pectoral muscle, a rich source of the enzyme, has been instrumental in its characterization. rsc.org Studies have also been conducted on the enzyme from rat brain, mouse olfactory bulb, and human brain. rsc.org Carnosine synthase exhibits broad specificity, as it can also synthesize homocarnosine (B1673341) by ligating γ-aminobutyrate to histidine, although with a significantly lower efficiency compared to carnosine synthesis. rsc.org The catalytic efficiency (kcat/KM) for β-alanine is approximately 20 times higher than for γ-aminobutyrate. rsc.org In the bivalve Tridacna squamosa, the transcription of carnosine synthase (TsATPGD) is regulated by the Nfe2-like transcription factor (TsNfe2l), which plays a role in protecting against oxidative stress. mdpi.com
| Organism/Tissue | Key Findings on Carnosine Synthase Activity & Regulation |
|---|---|
| Chicken Pectoral Muscle | A primary source for the purification and characterization of carnosine synthase. rsc.org The enzyme is ATP-dependent. rsc.org |
| Rat Brain | Carnosine synthase has been identified and studied, contributing to the understanding of its role in the central nervous system. rsc.org |
| Mouse Olfactory Bulb | Research in this model has provided insights into the enzyme's presence and function in specific brain regions. rsc.org |
| Human Brain | Studies have confirmed the presence and activity of carnosine synthase in the human brain. rsc.org |
| Tridacna squamosa (Bivalve) | The transcription of carnosine synthase is regulated by the TsNfe2l transcription factor, highlighting a link to oxidative stress response. mdpi.com |
Precursor Amino Acid (β-Alanine and L-Histidine) Dynamics and Availability
The synthesis of carnosine is critically dependent on the availability of its constituent amino acids, β-alanine and L-histidine. frontiersin.org Research has consistently shown that β-alanine is the rate-limiting precursor for carnosine synthesis in human skeletal muscle. sigmaaldrich.comnih.gov This is because while L-histidine is typically present in high concentrations in muscle, the availability of β-alanine is much lower. frontiersin.org
Supplementation with β-alanine has been shown to increase muscle carnosine concentrations. nih.gov Conversely, L-histidine supplementation alone does not appear to increase muscle carnosine levels. nih.gov However, prolonged β-alanine supplementation can lead to a depletion of muscle histidine stores. frontiersin.org Combining β-alanine and L-histidine supplementation can prevent this decline in histidine levels. nih.gov In broiler chickens, dietary supplementation with both L-histidine and beta-alanine (B559535) was found to increase the content of carnosine and anserine (B1665513) in muscle tissue and upregulate the gene expression of carnosine synthase. mdpi.com
| Precursor Amino Acid | Role in Carnosine Synthesis | Key Research Findings |
|---|---|---|
| β-Alanine | Rate-limiting precursor for carnosine synthesis. sigmaaldrich.comnih.gov | Supplementation increases muscle carnosine content. nih.gov Has a high affinity (low Km) for carnosine synthase. frontiersin.org |
| L-Histidine | Essential precursor for carnosine synthesis. researchgate.net | Generally available in higher concentrations in muscle than β-alanine. frontiersin.org Chronic β-alanine supplementation can deplete muscle histidine levels. frontiersin.org |
Enzymatic Degradation of Carnosine
Carnosine is hydrolyzed back into its constituent amino acids by a class of enzymes known as carnosinases. researchgate.net This degradation process is a key factor in regulating carnosine levels in various tissues.
Carnosinase Isoforms (e.g., CN1, CN2) and Their Hydrolytic Activities
In humans, there are two main isoforms of carnosinase: CN1 and CN2. nih.govmdpi.com These isoforms differ in their tissue localization, substrate specificity, and metal ion requirements. mdpi.comresearchgate.net
CN1, also known as serum carnosinase, is primarily found in the serum and brain. researchgate.netmostwiedzy.pl It is encoded by the CNDP1 gene. mostwiedzy.pl CN1 is a secreted enzyme in higher mammals and is responsible for the hydrolysis of carnosine in the bloodstream. mdpi.com It exhibits high specificity for carnosine and to a lesser extent, homocarnosine. nih.gov The optimal pH for CN1 activity is between 7.5 and 8.5. nih.gov It contains two zinc ions (Zn2+) in its active site that are crucial for its catalytic activity. researchgate.netnih.gov
CN2, or tissue carnosinase (also referred to as cytosolic non-specific dipeptidase), is found in various tissues, including the liver, kidney, and spleen. researchgate.netmostwiedzy.pl It is an intracellular enzyme. mdpi.com Unlike CN1, CN2 has a broader substrate specificity and does not efficiently hydrolyze carnosine at physiological pH. nih.govmostwiedzy.pl Its optimal pH for carnosine degradation is around 9.5. nih.govmostwiedzy.pl CN2 requires manganese ions (Mn2+) for its activity. researchgate.netnih.gov
| Isoform | Gene | Localization | Optimal pH | Metal Ion Cofactor | Key Substrates |
|---|---|---|---|---|---|
| CN1 (Serum Carnosinase) | CNDP1 mostwiedzy.pl | Serum, Brain researchgate.netmostwiedzy.pl | 7.5 - 8.5 nih.gov | Zn2+researchgate.netnih.gov | Carnosine, Homocarnosine nih.gov |
| CN2 (Tissue Carnosinase) | CNDP2 mostwiedzy.pl | Liver, Kidney, Spleen (Intracellular) mdpi.comresearchgate.net | ~9.5 nih.govmostwiedzy.pl | Mn2+researchgate.netnih.gov | Broad specificity, inefficient with carnosine at physiological pH nih.govmostwiedzy.pl |
Metabolic Fates and Research Significance of Carnosine Catabolites
A deficiency in the carnosinase enzyme leads to a condition known as carnosinemia, characterized by an excess of carnosine in the urine, blood, and nervous tissue. hmdb.ca This highlights the critical role of carnosinase in maintaining carnosine homeostasis.
In the context of cellular aging, carnosine has been shown to react with protein carbonyl groups, which are markers of oxidative damage. nih.gov This reaction, termed "carnosinylation," may form protein-carbonyl-carnosine adducts. nih.gov The fate of these adducts is a subject of ongoing research, with possibilities including their incorporation into lipofuscin (age pigment) or their degradation. nih.gov
Cellular and Systemic Transport Mechanisms in Research Contexts
The transport of carnosine across cell membranes is a complex process involving several transporter proteins. In the small intestine, the absorption of carnosine is primarily mediated by the proton-coupled peptide transporter PepT1. isnff-jfb.comresearchgate.net This transport is enhanced at a lower pH. isnff-jfb.com
In the kidney, carnosine transport has been studied using SKPT cells as a model for proximal tubular transport. nih.gov These studies have shown that carnosine uptake is significantly greater from the apical (luminal) side than the basolateral (blood) side, a process mediated by the high-affinity proton-dependent peptide transporter PEPT2. nih.govnih.gov However, the transport of carnosine from the cell across the basolateral membrane is a rate-limiting step, suggesting that while the kidney can accumulate carnosine, its reabsorption back into the bloodstream is minimal. nih.gov
Within the brain, oligodendrocytes are the primary glial cells that synthesize carnosine. wikipathways.org The transport of carnosine to other glial cells, such as microglia and astrocytes, is facilitated by transporters like SLC14A2. wikipathways.org
| Tissue/Cell Type | Transporter | Key Function in Carnosine Transport |
|---|---|---|
| Small Intestine | PepT1 isnff-jfb.comresearchgate.net | Mediates the absorption of carnosine from the gut. isnff-jfb.com |
| Kidney (Proximal Tubule) | PEPT2 nih.govnih.gov | Responsible for the high-affinity uptake of carnosine from the filtrate at the apical membrane. nih.gov |
| Brain (Glial Cells) | SLC14A2 wikipathways.org | Facilitates the distribution of carnosine from oligodendrocytes to other glial cells like astrocytes. wikipathways.org |
Intracellular and Intercellular Transport in Specific Cell Models
The movement of carnosine across cell membranes is facilitated by specific transporters, primarily members of the proton-coupled oligopeptide transporter (POT) family, also known as the Solute Carrier 15 (SLC15) family. researchgate.netd-nb.info This family includes PEPT1 (SLC15A1), PEPT2 (SLC15A2), PHT1 (SLC15A4), and PHT2 (SLC15A3). d-nb.info These membrane proteins typically utilize an inwardly-directed proton gradient to move small peptides and peptide-like molecules into cells. d-nb.infonih.gov Research using various cell models has elucidated the specific transporters involved and the kinetics of carnosine transport.
In a study using primary rat cortical neurons, carnosine uptake was found to occur via active transport, with kinetics indicating a Michaelis-Menten constant (Kₘ) of 119 µM and a maximum velocity (Vₘₐₓ) of 0.289 nmol/mg protein/min. researchgate.netnih.gov This active transport was significantly faster than passive diffusion. researchgate.netnih.gov The study identified the H⁺-coupled transporter PEPT2 (SLC15A2) as a primary mechanism for carnosine uptake in these neurons. researchgate.netnih.gov While oligodendrocytes are the primary site of carnosine synthesis in the central nervous system, astrocytes and neurons are the main utilizers, taking up the dipeptide through transporters like PEPT2. researchgate.netmdpi.com
Research on SKPT cells, a model for kidney proximal tubules, demonstrated that carnosine uptake was 15 times greater from the apical side compared to the basolateral side. nih.govnih.gov The high-affinity, proton-dependent characteristics of this apical uptake strongly suggest the involvement of PEPT2. nih.govnih.gov While the cells showed substantial intracellular accumulation, the subsequent transport from the apical to the basolateral side was limited by a slower efflux process across the basolateral membrane. nih.govnih.gov
Studies in porcine myoblasts, satellite cells isolated from skeletal muscle, have also investigated the effects of carnosine, implying cellular uptake mechanisms that allow the dipeptide to exert intracellular effects, such as reducing reactive oxygen species and modulating signaling pathways like p38 MAPK and mTOR. plos.org
Table 1: Carnosine Transport Kinetics in a Neuronal Cell Model This interactive table summarizes the kinetic parameters of carnosine transport in primary rat cortical neurons.
| Cell Model | Transport Type | Key Transporter | Kₘ (µM) | Vₘₐₓ (nmol/mg protein/min) | Source |
|---|---|---|---|---|---|
| Primary Rat Cortical Neurons | Active Transport | PEPT2 (SLC15A2) | 119 | 0.289 | researchgate.netnih.gov |
Blood-Brain Barrier Permeability Studies in Animal Models
The ability of carnosine to cross the blood-brain barrier (BBB) is crucial for its neuroprotective functions when administered exogenously. Several studies have confirmed that carnosine can indeed permeate the BBB.
An in vitro study utilizing a BBB kit, which consists of a co-culture of monkey brain endothelial cells with rat pericytes and astrocytes, demonstrated that carnosine can efficiently permeate this barrier model. tandfonline.comtandfonline.com The study quantified this movement, yielding an apparent permeability coefficient (Papp), which confirmed its ability to enter the brain side from the blood side of the model. tandfonline.com
Table 2: Summary of Blood-Brain Barrier (BBB) Permeability Findings for Carnosine This interactive table presents findings from different research models investigating carnosine's ability to cross the BBB.
| Model Type | Specific Model | Key Finding | Implication | Source |
|---|---|---|---|---|
| In Vitro BBB Kit | Co-culture of Macaca irus endothelial cells, Wistar rat pericytes, and astrocytes | Carnosine efficiently permeated the BBB model, as shown by the apparent permeability coefficient (Papp). | Carnosine has the physical-chemical properties to cross the cellular layers of the BBB. | tandfonline.comtandfonline.com |
| In Vivo Rat Model | Subarachnoid Hemorrhage (SAH) | Intraperitoneal carnosine administration attenuated brain edema and BBB disruption. | Carnosine crosses the BBB to exert neuroprotective effects in the brain following injury. | nih.gov |
| In Vivo Rat Model | Permanent Middle Cerebral Artery Occlusion (pMCAO) | Intravenous carnosine treatment reduced cerebral infarct volume and edema. | Carnosine crosses the BBB and protects its structural integrity during ischemic events. | researchgate.net |
Molecular and Cellular Mechanisms of Action of Carnosine
Reactive Species Scavenging and Antioxidant Mechanisms
Carnosine's antioxidant capabilities are a cornerstone of its protective functions. It can directly neutralize harmful reactive species and also influence the body's innate antioxidant machinery.
In laboratory settings, carnosine has demonstrated the ability to directly scavenge a variety of free radicals and reactive oxygen species (ROS). Studies have shown that carnosine and its derivatives are potent in suppressing the fluorescence of 2',7'-dichlorofluorescein (B58168), a compound that reacts with intracellularly generated ROS. nih.gov This indicates a direct interaction with and neutralization of these damaging molecules. Furthermore, carnosine has been observed to protect enzymes like horseradish peroxidase and lysozyme (B549824) from inactivation mediated by free radicals. nih.gov The concentrations of carnosine required to inhibit the inactivation rates of these enzymes by 50% were found to be 0.13 mM for horseradish peroxidase and 0.6 mM for lysozyme. nih.gov
However, the direct scavenging activity of carnosine can be context-dependent. For instance, while it effectively protects certain proteins from free radical-mediated damage, its efficacy in preventing lipid peroxidation in some in vitro systems has been shown to be limited. nih.gov Some research also suggests that while carnosine and related compounds are effective scavengers of ROS generated by certain cellular processes, this action may not always be the primary mechanism by which it confers cellular protection against all forms of damage. nih.gov
| System | Effect of Carnosine | Key Finding |
| Horseradish Peroxidase Inactivation | Protection | 0.13 mM carnosine required for 50% inhibition of inactivation. nih.gov |
| Lysozyme Inactivation | Protection | 0.6 mM carnosine required for 50% inhibition of inactivation. nih.gov |
| Intracellular ROS | Scavenging | Potent suppression of 2',7'-dichlorofluorescein fluorescence. nih.gov |
| Lipid Peroxidation (in vitro) | No significant protection | Up to 17 mM carnosine did not significantly inhibit oxygen uptake rate. nih.gov |
Another significant antioxidant mechanism of carnosine is its ability to chelate transition metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺). nih.gov These metal ions can participate in Fenton-like reactions, leading to the generation of highly reactive hydroxyl radicals, a major contributor to oxidative stress. By binding to these metal ions, carnosine can prevent them from catalyzing the formation of ROS.
| Metal Ion | Carnosine's Action | Observed Effect |
| Copper (Cu²⁺) | Chelation | Forms a 1:1 complex. mst.edu |
| Iron (Fe³⁺/Fe²⁺) | Reduction and Chelation | Reduces Fe³⁺ to Fe²⁺ and protects DNA from iron-induced oxidative damage. nih.gov |
Beyond its direct scavenging and chelating activities, carnosine can also bolster the cell's own antioxidant defenses by modulating the activity of key antioxidant enzymes. These enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX), are crucial for detoxifying ROS.
Research has shown that carnosine can enhance the activity of both SOD and GPX. nih.govnih.gov In studies using porcine myoblasts, carnosine treatment was observed to affect the intracellular activities of SOD and GPX, particularly under conditions of oxidative stress. researchgate.net Similarly, in a model of dexamethasone-induced oxidative stress, carnosine was found to enhance the activity of these antioxidant enzymes. nih.gov Furthermore, in human kidney tubular epithelial cells subjected to hydrogen peroxide-induced oxidative stress, carnosine treatment led to an increase in total SOD activity. researchgate.net This modulation of endogenous antioxidant enzymes represents an indirect but powerful mechanism by which carnosine mitigates oxidative stress.
Anti-Glycation and Anti-Lipoxidation Mechanisms
Carnosine is also widely recognized for its potent anti-glycation and anti-lipoxidation properties, which are critical in combating the age-related and diabetes-associated damage to proteins and other macromolecules.
Glycation is a non-enzymatic reaction between reducing sugars and the amino groups of proteins, which can lead to the formation of harmful advanced glycation end-products (AGEs). AGEs contribute to cellular dysfunction and are implicated in the pathogenesis of various chronic diseases. Carnosine has been shown to be a highly effective inhibitor of AGE formation. nih.govresearchgate.net
The primary mechanism for this anti-glycation activity is its ability to act as a carbonyl scavenger. nih.gov Carnosine can react with and neutralize reactive carbonyl species (RCS), such as methylglyoxal (B44143) and malondialdehyde, which are intermediates in the formation of AGEs. researchgate.netnih.gov By "sacrificing" itself to react with these carbonyls, carnosine protects proteins from glycation. nih.gov This process, sometimes referred to as "carnosinylation" of proteins, can help in the inactivation and removal of damaged proteins. nih.gov In vitro studies have demonstrated that carnosine can significantly reduce the formation of fluorescent AGEs, such as pentosidine. researchgate.net
| Reactive Species | Carnosine's Action | Outcome |
| Reducing Sugars | Prevention of early glycation | Inhibition of AGE formation. nih.govresearchgate.net |
| Reactive Carbonyl Species (e.g., methylglyoxal) | Carbonyl scavenging | Prevents protein cross-linking and AGE formation. nih.gov |
| Advanced Glycation End-products (AGEs) | Inhibition and potential reversal | Reduces levels of fluorescent AGEs like pentosidine. nih.govresearchgate.net |
Similar to glycation, lipoxidation is a process where lipids undergo oxidation to form reactive aldehydes, such as 4-hydroxy-2-nonenal (HNE), which can then react with proteins to form advanced lipoxidation end-products (ALEs). researchgate.net These modified proteins can have altered structures and functions. Protein carbonylation, the introduction of carbonyl groups into protein side chains, is another hallmark of oxidative damage.
Carnosine has demonstrated a capacity to reduce both protein carbonylation and the formation of lipoxidation adducts. frontiersin.org It acts as a quencher of reactive aldehydes like HNE, thereby preventing them from modifying proteins. nih.gov The ability of carnosine to react with these lipid-derived carbonyls has been shown to be a key protective mechanism. nih.gov Studies have indicated that carnosine and its derivatives can protect against the formation of both AGEs and ALEs. researchgate.net This carbonyl scavenging activity is not only crucial for preventing the initial damage but also for mitigating the downstream consequences of oxidative and carbonyl stress in various pathological conditions. nih.gov
Modulation of Protein Conformation and Glycation-Induced Aggregation
Carnosine hydrochloride has demonstrated significant effects on protein conformation, particularly in the context of glycation, a non-enzymatic reaction between proteins and sugar derivatives that can lead to protein aggregation and loss of function. Research indicates that carnosine can both prevent the initial glycation of proteins and facilitate the disaggregation of proteins that have already been glycated.
In an in vitro study, carnosine was shown to disaggregate alpha-crystallin that had been glycated by methylglyoxal. nih.gov The addition of carnosine to a solution of aggregated, glycated alpha-crystallin led to a decrease in light scattering, suggesting a reduction in the size of the aggregates. nih.gov Furthermore, carnosine decreased the tryptophan fluorescence polarization of the glycated alpha-crystallin, indicating an increase in the peptide chain's mobility, which may be a factor in the controlled unfolding of the glycated protein. nih.gov
Another study focused on the protective effects of carnosine against changes to cardiac aspartate aminotransferase (cAAT) induced by glyceraldehyde 3-phosphate (Glyc3P), a carbohydrate-derived aldehyde. nih.gov The research demonstrated that carnosine could prevent the modification of the protein's structure, as analyzed by SDS-polyacrylamide gel electrophoresis. nih.gov A progressive loss of the unmodified cAAT protein band was observed with increasing concentrations of Glyc3P, and carnosine was able to prevent this modification at carnosine-to-Glyc3P ratios of 10:1 or greater. nih.gov This supports the hypothesis that carnosine acts as an antiglycation agent by preventing the modification of the protein itself. nih.gov
The inhibitory effects of carnosine on glycation-induced aggregation have also been observed with a human therapeutic antibody, specifically a human immunoglobulin gamma (IgG). usc.edu When glycation was induced using methylglyoxal (MGO), a degradation product of glucose, there was a significant increase in IgG aggregation. usc.edu The addition of carnosine resulted in a dose-dependent inhibition of this aggregation, with up to a 75% reduction in aggregate formation compared to the control. usc.edu
| Protein Studied | Glycating Agent | Key Findings |
| Alpha-crystallin | Methylglyoxal | Carnosine disaggregated glycated alpha-crystallin and increased peptide chain mobility. nih.gov |
| Cardiac Aspartate Aminotransferase (cAAT) | Glyceraldehyde 3-phosphate (Glyc3P) | Carnosine prevented Glyc3P-induced changes in the protein's electrophoretic mobility. nih.gov |
| Human Immunoglobulin Gamma (IgG) | Methylglyoxal (MGO) | Carnosine demonstrated a dose-dependent inhibition of MGO-induced IgG aggregation. usc.edu |
pH Buffering and Proton Homeostasis Regulation in Cellular Environments
Carnosine is recognized for its role as a significant physiological pH buffer. mdpi.com The imidazole (B134444) ring of its histidine component has a pKa value close to neutral, allowing it to effectively buffer pH changes in cellular environments. researchgate.net This buffering capacity is crucial for maintaining intracellular pH (pHi) homeostasis, especially under conditions of metabolic stress that can lead to an acidic cellular environment.
The ability of carnosine to act as a proton buffer is considered a fundamental aspect of its protective functions within cells. researchgate.net By sequestering protons, carnosine helps to mitigate the detrimental effects of acidosis on cellular structures and functions. researchgate.net
Modulation of Intracellular Signaling Pathways and Gene Expression
Carnosine has been found to activate cellular stress response pathways, which are critical for cell survival under various injurious conditions. In a study using murine immortalized podocytes, carnosine demonstrated the ability to upregulate several key stress response proteins. nih.gov
Under conditions of high-glucose stress, which can mimic diabetic complications, there was an increase in the intracellular levels of heat shock protein 70 (Hsp70), sirtuin-1 (Sirt-1), thioredoxin (Trx), glutamate-cysteine ligase (γ-GCS), and heme oxygenase-1 (HO-1) by 30–50% compared to untreated cells. nih.gov The introduction of carnosine (at a concentration of 1 mM) also led to an upregulation of these stress markers. nih.gov When cells were co-incubated with both high glucose and carnosine, a further significant upregulation of Hsp70, Sirt-1, Trx, γ-GCS, and HO-1 was observed. nih.gov This suggests that carnosine can enhance the cell's natural defense mechanisms against glucose-induced stress. nih.gov
The activation of these specific proteins is significant as they are integral to cellular stress tolerance and resilience. nih.gov For instance, Sirt-1 is a conserved NAD+-dependent deacetylase involved in cellular stress resilience and survival. nih.gov The upregulation of these proteins by carnosine points to its role in promoting molecular protective actions within cells. nih.gov
| Stress Response Protein | Effect of High Glucose | Effect of Carnosine (1 mM) | Effect of High Glucose + Carnosine (1 mM) |
| Hsp70 | Increased | Increased | Further Increased |
| Sirt-1 | Increased | Increased | Further Increased |
| Trx | Increased | Increased | Further Increased |
| γ-GCS | Increased | Increased | Further Increased |
| HO-1 | Increased | Increased | Further Increased |
Carnosine has been shown to modulate key kinase signaling pathways that are often dysregulated in disease states. One of the prominent pathways influenced by carnosine is the Akt/mTOR/S6K pathway, which is crucial in regulating cell growth, proliferation, and survival.
In human gastric carcinoma cells, carnosine treatment resulted in a dose-dependent decrease in the phosphorylation of Akt, mTOR, and p70S6K. nih.gov This inhibition of the Akt/mTOR signaling pathway was associated with a G0/G1 phase cell cycle arrest and a reduction in cell proliferation. nih.gov The effects of carnosine on this pathway were noted to mimic some of the effects of rapamycin, a known mTOR inhibitor. nih.gov
Similar observations have been made in glioblastoma cells, where the Akt/mTOR/S6K1 signaling pathway has been implicated in the anti-neoplastic effects of carnosine. qucosa.de However, the influence of carnosine on this pathway may be cell-type specific. For instance, in one study with two different glioblastoma cell lines (U87 and T98G), carnosine significantly reduced the phosphorylation of Akt in U87 cells but not in T98G cells, and it had no effect on the phosphorylation of mTOR in either cell line. plos.org This suggests that carnosine's anti-proliferative effects might, in some cases, be independent of the PI3K/Akt/mTOR signaling pathway. plos.org
In porcine myoblast cells, the protective effects of carnosine against oxidative damage are believed to be mediated through the p38 MAPK intracellular signaling pathway, which is essential for the cellular response to oxidative stress. researchgate.net
| Cell Line | Pathway | Effect of Carnosine |
| Human Gastric Carcinoma (SGC-7901, MKN45) | Akt/mTOR/S6K | Dose-dependent decrease in phosphorylation of Akt, mTOR, and p70S6K. nih.gov |
| Human Glioblastoma (U87) | Akt/mTOR | Significant reduction in Akt phosphorylation; no effect on mTOR phosphorylation. plos.org |
| Human Glioblastoma (T98G) | Akt/mTOR | No significant effect on Akt or mTOR phosphorylation. plos.org |
| Porcine Myoblast Cells | p38 MAPK | Protective effects against oxidative damage mediated through this pathway. researchgate.net |
Anti-inflammatory Cellular Mechanisms
Carnosine has demonstrated the ability to modulate inflammatory responses at the cellular level by regulating the production of pro-inflammatory mediators. In vitro studies using macrophage cell lines have provided insights into these anti-inflammatory mechanisms.
In the murine macrophage RAW 264.7 cell line, carnosine was shown to effectively interfere with the generation of reactive oxygen species (ROS) and the expression of NADPH oxidase, a key enzyme in ROS production. nih.gov Furthermore, carnosine was able to decrease the production of pro-inflammatory mediators. nih.gov For instance, it was observed that carnosine could restore the expression of the anti-inflammatory cytokine TGF-β1 and, at certain concentrations, increase the expression of IL-4. nih.gov
The interaction of carnosine with specific receptors on the cell membrane is thought to modulate macrophage function. nih.gov It has also been shown to influence nitric oxide (NO) production and the polarization of macrophages. nih.gov The ability of carnosine to lower the levels of pro-inflammatory cytokines has been noted in various in vitro models of inflammation. nih.gov
Immunomodulatory Effects on Cultured Immune Cells (e.g., Macrophages, Microglia)
Carnosine has demonstrated notable immunomodulatory capabilities in cultured immune cells, particularly macrophages and microglia. nih.gov Research indicates that carnosine can modulate the activity of these cells, leading to an enhanced antioxidant capacity and an increased output of anti-inflammatory mediators. nih.gov It has been shown to influence macrophage polarization and improve cellular energy metabolism within these immune cells. nih.gov
In murine macrophage cell lines (RAW 264.7), carnosine has been shown to counteract cell death and apoptosis induced by toxic amyloid-beta (Aβ) 1-42 oligomers. nih.gov This protective effect is achieved by reducing oxidative stress, specifically by lowering intracellular levels of nitric oxide (NO), reactive oxygen species (ROS), and the production of peroxynitrite. nih.gov Furthermore, carnosine can down-regulate the expression of oxidative stress-related enzymes like Nox1 and Nox2 in macrophages stimulated with phorbol-12-myristate-13-acetate (PMA). mdpi.com The interaction of carnosine with specific cell membrane receptors is believed to modulate macrophage function, including their phagocytotic activity and NO production. mdpi.com
The regulation of energy metabolism is a key aspect of its immunomodulatory effects. In macrophages and microglia, carnosine can restore and enhance basal energy conditions, including levels of high-energy triphosphates and nicotinic coenzymes. nih.govresearchgate.net For instance, in response to inflammatory stimuli like lipopolysaccharide (LPS) and interferon-gamma (IFNγ), carnosine helps restore nucleotide triphosphate (NTP) levels and the ATP/ADP ratio in macrophages. researchgate.net
| Cell Type | Condition/Stimulus | Observed Immunomodulatory Effect of Carnosine | Reference |
|---|---|---|---|
| Human Microglial Cells (HMC3) | Basal Conditions | Ameliorated energy state (increased ATP/ADP ratio and energy charge). | nih.gov |
| Murine Macrophages (RAW 264.7) | Aβ1-42 Oligomer-Induced Toxicity | Counteracted cell death and apoptosis by decreasing NO, ROS, and peroxynitrite. | nih.gov |
| Murine Macrophages | PMA Stimulation | Down-regulated expression of Nox1 and Nox2 enzymes. | mdpi.com |
| Macrophages | LPS + IFNγ Stimulation | Restored NTPs, ATP/ADP ratio, and NAD(P)⁺/NAD(P)H ratios. | researchgate.net |
| Microglia | LPS + ATP Stimulation | Restored ATP/ADP ratio, NTPs, and NAD⁺/NADH ratio. | researchgate.net |
Effects on Protein Folding and Aggregation Dynamics
Carnosine has been investigated for its significant effects on the dynamics of protein folding and its ability to counteract the aggregation of aberrant protein structures, a hallmark of several neurodegenerative diseases. nih.govplos.org
Inhibition of Amyloid Fibril Formation In Vitro
In vitro studies have consistently shown that carnosine can inhibit the formation of amyloid fibrils from various precursor proteins. nih.gov A positive correlation has been demonstrated between the concentration of carnosine and its inhibitory effect against the fibrillogenesis of proteins like hen egg-white lysozyme. nih.govresearchgate.netnih.gov This inhibition is dose-dependent; for example, higher concentrations of carnosine (40-50 mM) result in fewer and shorter lysozyme fibrils. nih.gov
Similar inhibitory effects have been observed on the aggregation of the amyloid-beta (Aβ) peptide, which is central to Alzheimer's disease pathology. nih.govplos.org Thioflavin T (ThT) fluorescence assays, which measure amyloid aggregate formation, confirmed that carnosine quantitatively reduces Aβ1-42 polymerization in a dose-dependent manner. nih.govplos.org At a concentration of 10 mM, carnosine was found to lower the formation of Aβ1-42 aggregates by 40% to 60%. plos.org Atomic force microscopy has further revealed that in the presence of carnosine, Aβ1-42 forms fewer long fibrils and an increased number of shorter protofibrils or oligomeric structures. nih.gov The mean length of Aβ1-42 fibrils was reduced from approximately 270 nm to 134 nm when co-incubated with carnosine. plos.org
The proposed mechanism for this inhibition involves carnosine binding to the aggregation-prone regions of the protein. nih.govnih.gov Molecular docking studies suggest that carnosine may interact with key residues in the Aβ peptide, disturbing the hydrogen bond network necessary for fibril formation and impeding intermolecular interactions between monomers. nih.gov
| Protein Model | Methodology | Key Finding on Inhibition | Reference |
|---|---|---|---|
| Hen Egg-White Lysozyme | ThT Fluorescence, Congo Red Binding, TEM | Carnosine exerts a concentration-dependent attenuating effect on fibril formation. | nih.gov |
| Aβ1-42 Peptide | ThT Fluorescence Assay | 10 mM carnosine lowered Aβ1-42 aggregate formation by 40-60%. | plos.org |
| Aβ1-42 Peptide | Atomic Force Microscopy | Reduced frequency of fibrils longer than 200 nm; increased frequency of shorter structures (30-200 nm). | nih.gov |
| Aβ40 Peptide | ThT Fluorescence Assay | High concentrations (5-10 mM) decreased the final ThT fluorescence intensity, indicating modest inhibitory activity. | researchgate.net |
Disaggregation of Aberrant Protein Structures in Model Systems
Beyond inhibiting the initial formation of fibrils, carnosine has also been found to disaggregate pre-existing aberrant protein structures. nih.gov Research has shown that carnosine can dissemble amyloid fibrils that have already formed from proteins such as alpha-crystallin. researchgate.netnih.gov This suggests a dual role for the dipeptide: not only preventing the aggregation process but also potentially reversing it. nih.gov The ability to break down glycated α-crystallin protein aggregates highlights its potential to counteract protein damage that occurs through glycation, a process implicated in aging and disease. nih.gov This disaggregation activity adds another dimension to carnosine's role in maintaining protein homeostasis. researchgate.net
Cellular Energy Metabolism and Mitochondrial Function Modulation
Carnosine significantly influences cellular energy metabolism and mitochondrial function across various cell types and experimental models. It can act to either preserve and enhance mitochondrial activity or, in some contexts like cancer cells, inhibit bioenergetic pathways. plos.orgresearchgate.net
In the context of neuroprotection, carnosine has been shown to preserve mitochondrial function following ischemic brain damage. nih.gov It protects against mitochondrial damage and attenuates deleterious autophagic processes that can be triggered by mitochondrial dysfunction. nih.gov Studies on human microglial cells show that carnosine can improve the cellular energy state under basal conditions, as indicated by an increased ATP/ADP ratio. nih.gov This suggests a role in maintaining cellular energy homeostasis in the central nervous system. nih.gov
Carnosine's impact extends to metabolic disorders. In models of type 2 diabetes, L-carnosine was found to enhance the biosynthesis of Coenzyme Q10 (CoQ10), a critical component of the mitochondrial electron transport chain. mdpi.com The co-administration of carnosine and CoQ10 led to improved mitochondrial function, reduced reactive oxygen species (ROS) formation, and decreased signs of oxidative stress in the liver of diabetic mice. mdpi.com
Conversely, in certain cancer cell lines, carnosine exhibits an inhibitory effect on energy metabolism. In human cervical gland carcinoma (HeLa) cells, carnosine was shown to decrease ATP content by inhibiting both mitochondrial respiration and glycolysis. researchgate.netciteab.com It reduced the activity of key enzymes in the tricarboxylic acid (TCA) cycle, such as isocitrate dehydrogenase and malate (B86768) dehydrogenase, as well as the activities of mitochondrial electron transport chain complexes I, II, III, and IV. researchgate.netciteab.com This anti-proliferative effect is linked to its ability to disrupt the energy supply of cancer cells. researchgate.net
| Cell/Tissue Model | Condition | Effect on Energy Metabolism/Mitochondria | Reference |
|---|---|---|---|
| Ischemic Brain Tissue | Ischemia | Preserves mitochondrial function and attenuates autophagy. | nih.gov |
| Human Microglial Cells | Basal | Ameliorates energy state by increasing the ATP/ADP ratio. | nih.gov |
| Diabetic Mouse Liver (db/db) | Type 2 Diabetes | Enhances CoQ10 biosynthesis, improves mitochondrial function, and reduces ROS. | mdpi.com |
| Human Cervical Carcinoma (HeLa) | Cancer | Inhibits mitochondrial respiration and glycolysis, decreasing ATP content. | researchgate.netciteab.com |
| Rat L6 Skeletal Muscle Cells | H₂O₂-Induced Oxidative Stress | Preserves the mitochondrial environment mediated by PGC-1α and sirtuin3 expression. | plos.org |
Regulation of Cell Viability and Apoptosis in Cell Culture Models
Carnosine exhibits a dualistic role in regulating cell viability and apoptosis, acting as a protective agent in healthy cells under stress while promoting cell death in various cancer cell lines.
In non-cancerous cells, carnosine demonstrates cytoprotective properties. It attenuates the amyloid fibril-induced cytotoxicity in human neuronal cells by reducing both apoptotic and necrotic cell deaths. researchgate.netnih.gov In studies using rat thymocytes, carnosine was shown to protect the cells from both oxidative stress and subsequent apoptosis and necrosis induced by ouabain, an inhibitor of Na/K-ATPase. nih.gov
In stark contrast, carnosine has been shown to inhibit proliferation and induce apoptosis in multiple cancer cell models. In human gastric carcinoma cells (SGC-7901 and MKN45), carnosine treatment resulted in a significant, dose-dependent increase in apoptosis and triggered cell cycle arrest at the G0/G1 phase. jcancer.org This anti-cancer effect is mediated, at least in part, by inhibiting the Akt/mTOR/p70S6K signaling pathway, a critical regulator of cell growth and survival. jcancer.org
Similar effects were observed in human colorectal cancer cells (HCT116), where L-carnosine reduced cellular proliferation, induced G0/G1 phase arrest, and promoted apoptosis. nih.govsci-hub.se The molecular mechanism in this context involves the suppression of the NF-κB/STAT1 signaling pathway. nih.govsci-hub.se Treatment with L-carnosine led to an increase in the levels of pro-apoptotic proteins such as BAX, cleaved caspase-3, and cell cycle inhibitors like p21 and p53. nih.gov The half-maximal inhibitory concentration (IC50) for carnosine in various ovarian cancer cell lines was estimated to be between 125 mM and 485 mM. researchgate.net
Stem Cell Activity Modulation in Research Settings
Carnosine has been identified as a modulator of stem cell activity in several research contexts, suggesting its potential role in tissue regeneration and maintenance. nih.gov It has been shown to influence the function of different stem and progenitor cell populations.
In studies investigating the effects of environmental pollutants, carnosine supplementation was found to mitigate the harmful effects of particulate matter (PM2.5) exposure on bone marrow stem cells in mice. stemcell.com Specifically, it prevented the depletion of hematopoietic stem cells and countered the dysfunction of endothelial progenitor cells caused by exposure to ambient particles. stemcell.com This suggests carnosine may help preserve the integrity and function of the stem cell pool in the face of environmental stress. stemcell.com
Research on muscle development has shown that L-carnosine can promote the proliferation of porcine satellite cells, which are the resident stem cells of skeletal muscle responsible for growth and repair. mdpi.com This proliferative effect was linked to the activation of the Akt/mTOR signaling pathway, a key regulator of cell growth. mdpi.com In vitro results indicated that lower concentrations of L-carnosine (0.2 or 2 mM) were effective at increasing the proliferation rates of these muscle stem cells. mdpi.com This modulatory activity on satellite cells points to a potential role for carnosine in supporting muscle growth and regeneration. mdpi.com
Carnosine Hydrochloride in Advanced Biological Research Models
In Vitro Cellular Research Models
Carnosine has been a subject of interest in muscle physiology research, particularly using myoblast and muscle cell lines like C2C12. In vitro studies indicate that carnosine can influence muscle cell differentiation and the secretion of myokines and exosomes that may act on neuronal cells. nih.gov For instance, treatment of C2C12 myotubes with carnosine has been shown to improve myotube diameter and increase the expression of myosin heavy chain protein. researchgate.net Furthermore, research suggests that lower concentrations of L-carnosine may promote the proliferation of satellite cells, which are crucial for muscle growth and regeneration. mdpi.com Some studies have also explored carnosine's potential to protect muscle cells against oxidative stress induced by conditions like high glucose and free fatty acid concentrations. ntu.ac.ukntu.ac.uk
Table 1: Effects of Carnosine on Myoblast and Muscle Cell Lines
| Cell Line | Model System | Key Research Findings |
|---|---|---|
| C2C12 | Mouse Myoblast | Induces muscle cell differentiation and secretion of exosomes and myokines. nih.gov |
| C2C12 | Dexamethasone-induced muscle atrophy model | Ameliorated the decrease in myotube diameter and myosin heavy chain content. researchgate.net |
| Porcine Satellite Cells | Primary Cell Culture | Increased proliferation rates at lower concentrations. mdpi.com |
The neuroprotective properties of carnosine are extensively studied in various neuronal and glial cell culture models. Research has demonstrated its ability to protect against oxidative stress and inflammation in microglial cells, which are key players in neuroinflammatory processes. nih.gov In models of Parkinson's disease using 6-hydroxydopamine (6-OHDA) to induce neuronal cell death, carnosine has been shown to suppress this effect and associated inflammatory responses. plos.org Studies using primary cultures of rat cerebellar neurons and neuronally differentiated PC-12 cells have shown that carnosine can inhibit the generation of reactive oxygen species and reduce cell death under oxidative stress conditions induced by various agents. annaly-nevrologii.com Furthermore, in primary rat astroglial cell cultures, carnosine has demonstrated a protective effect against nitric oxide-induced cell death. scilit.com It is also suggested to be a multipotent protector against oxidative damage in the brain. nih.gov
Table 2: Neuroprotective Effects of Carnosine in Neuronal and Glial Cell Models
| Cell Line/Model | Insult/Condition | Key Research Findings |
|---|---|---|
| BV-2 Microglial Cells | Amyloid-beta (Aβ) oligomers | Prevented cell death, lowered oxidative stress, and decreased pro-inflammatory cytokine secretion. nih.gov |
| GT1-7 Hypothalamic Neurons | 6-hydroxydopamine (6-OHDA) | Inhibited neuronal cell death and inflammatory responses by suppressing the ROS-JNK pathway. plos.org |
| Primary Rat Cerebellar Neurons, PC-12 Cells | Hydrogen peroxide, spermine, acrolein, cadmium | Inhibited reactive oxygen species generation and enhanced cell viability. annaly-nevrologii.com |
In the context of kidney research, carnosine has been investigated for its protective effects on renal cells. Studies using human kidney tubular epithelial (HK2) cells have shown that carnosine can alleviate injury induced by high glucose or ferroptosis inducers. nih.gov It has also been shown to protect these cells from hydrogen peroxide-induced oxidative stress by inhibiting apoptosis via the mitochondrial pathway. nih.gov While the uptake of carnosine in podocytes has been reported to be undetectable, its effects on tubular cells are more pronounced. researchgate.net In vitro research also suggests that carnosine can influence proteins in tubule epithelial cells that are affected by methylglyoxal (B44143), a precursor to advanced glycation end products implicated in diabetic nephropathy. researchgate.net
Table 3: Effects of Carnosine on Renal Cell Models
| Cell Line | Model System/Insult | Key Research Findings |
|---|---|---|
| HK2 (Human Kidney Tubular Epithelial Cells) | High glucose or erastin-induced ferroptosis | Rescued cells from ferroptosis. nih.gov |
| HK2 Cells | Hydrogen peroxide-induced oxidative stress | Increased cell viability, decreased ROS levels, and inhibited apoptosis. nih.gov |
| Podocytes, Mesangial Cells, Tubular Cells | Radiolabeled carnosine uptake | Uptake was very low in tubular and mesangial cells and not detectable in podocytes. researchgate.net |
Carnosine's potential to combat cataract formation has been explored in various ocular cell and tissue culture models. In experiments with cultured rat lens tissue, carnosine demonstrated an ability to reduce the cloudiness induced by guanidine. labmedica.com It has also been shown to restore a significant amount of clarity to lenses that have already become clouded. labmedica.com Research on human lens epithelial cells indicates that carnosine's primary anticataract mechanism is likely its potent anti-glycating activity rather than direct antioxidant effects. nih.gov In studies using ARPE-19 cells, a human retinal pigment epithelial cell line, carnosine has been shown to counteract molecular alterations induced by amyloid-beta oligomers, suggesting a protective role against processes involved in age-related macular degeneration. nih.gov N-Acetylcarnosine, a prodrug of carnosine, has also been developed and studied for its ability to prevent and treat age-related cataracts. researchgate.net
Table 4: Carnosine's Role in Ocular Cell Line Research
| Cell Line/Model | Condition/Insult | Key Research Findings |
|---|---|---|
| Cultured Rat Lens Tissue | Guanidine-induced cloudiness | Developed 50 to 60% less cloudiness and restored clarity to already clouded lenses. labmedica.com |
| Human Lens Epithelial Cells | High galactose media | Demonstrated potent anti-glycating effects, inhibiting the formation of advanced glycation end products. nih.gov |
| ARPE-19 (Human Retinal Pigment Epithelial Cells) | Amyloid-beta (Aβ) oligomers | Counteracted increased inflammation, oxidative stress, and destruction of tight junction proteins. nih.gov |
The anti-proliferative effects of carnosine have been investigated in a variety of cancer cell lines. Studies have shown that carnosine can inhibit the proliferation of breast, ovarian, colon, and leukemic cancer cells. nih.gov In human colon carcinoma HCT-116 cells, carnosine has been found to reduce the protein level of Hypoxia-Inducible Factor 1α (HIF-1α), a key factor in tumor survival and resistance to therapy. nih.gov Research on human cervical gland carcinoma cells (HeLa) has revealed that carnosine exerts a significant inhibitory effect on proliferation by targeting both mitochondrial bioenergetics and glycolysis pathways, as well as inducing G1 arrest in the cell cycle. researchgate.netciteab.com
Table 5: Anti-Proliferative Mechanisms of Carnosine in Cancer Cell Lines
| Cell Line(s) | Cancer Type | Key Mechanistic Findings |
|---|---|---|
| ZR-75-1, SKOV-3, HT29, LIM2045, U937 | Breast, Ovarian, Colon, Leukemia | Inhibited cell proliferation. nih.gov |
| HCT-116 | Colon Carcinoma | Reduced HIF-1α protein levels and transcriptional activity. nih.gov |
The model eukaryote Saccharomyces cerevisiae (yeast) has been utilized to understand the effects of carnosine on cellular metabolism. In yeast grown on a fermentable carbon source like glucose, L-carnosine has been shown to inhibit growth and alter the metabolic profile. plos.orgresearchgate.netnih.gov This effect is dependent on the type of metabolism, as carnosine does not cause cell death in yeast grown on a non-fermentable carbon source where they rely on aerobic respiration. plos.orgnih.gov These findings in yeast are consistent with observations in some cancer cells, which also heavily rely on glycolysis. nih.gov Studies have also demonstrated that while L-carnosine slows down the growth and decreases the metabolic activity of yeast cells, it can enhance their reproductive potential. nih.gov
Table 6: Metabolic Effects of Carnosine in Yeast Models
| Organism | Carbon Source | Key Research Findings |
|---|---|---|
| Saccharomyces cerevisiae | Glucose (fermentable) | Inhibited cell growth, reduced viability, and altered metabolic profile. plos.orgresearchgate.netnih.gov |
| Saccharomyces cerevisiae | Glycerol (non-fermentable) | Did not provoke cell death; only slightly altered the metabolic profile. plos.orgnih.govplos.org |
| Pichia pastoris | Respiratory yeast | Did not provoke cell death. plos.org |
Table of Compounds
| Compound Name |
|---|
| 3-nitrotyrosine |
| 4-hydroxynonenal |
| 6-hydroxydopamine |
| Acrolein |
| Amantadine hydrochloride |
| Amyloid-beta |
| Anserine (B1665513) |
| Beta-alanine (B559535) |
| Cadmium |
| Carcinine |
| Carnosine |
| Carnosine hydrochloride |
| Carnosol |
| D-carnosine |
| Dexamethasone |
| Erastin |
| Ethanol |
| Galactose |
| Glucose |
| Glycerol |
| Guanidine |
| Homocarnosine (B1673341) |
| Hydrogen peroxide |
| Interferon-gamma |
| L-dopa |
| L-histidine |
| Lipopolysaccharide |
| Methylglyoxal |
| N-Acetylcarnosine |
| Nitric oxide |
| Phorbol-12-myristate-13-acetate |
| Retinoic acid |
| S-trolox-carnosine |
| SB431542 |
| Sodium selenite |
| Spermine |
In Vivo Non-Human Animal Models for Mechanistic Investigations
In vivo non-human animal models are indispensable for dissecting the complex biological roles of this compound. These models allow for the investigation of its physiological and pathological effects in a whole-organism context, providing insights that are not achievable through in vitro studies alone.
Rodent models, particularly mice and rats, are extensively used to explore the multifaceted effects of carnosine in conditions related to stress, neurological disorders, and metabolic dysregulation.
In the realm of stress research, studies on restrained mice have demonstrated that carnosine can ameliorate stress-induced disorders in glucose metabolism. mdpi.com It has been shown to suppress the elevation of plasma corticosterone (B1669441) levels, a key stress hormone, in mice subjected to restraint stress. nih.govresearchgate.net Research indicates that carnosine administration helps maintain spleen lymphocyte numbers by inhibiting apoptosis and stimulating proliferation, thereby preventing immunocompromise triggered by stress. plos.org In CD157 knockout mice, a model for autism spectrum disorder, L-carnosine supplementation was found to attenuate anxiety-like behaviors and suppress excessive stress responses. nih.gov
For neurological investigations, rodent models of ischemic stroke have shown that carnosine can reduce infarct volume, likely through its anti-inflammatory and antioxidant properties. mdpi.comnih.gov In transgenic mouse models of Alzheimer's disease, carnosine supplementation has been observed to reduce the accumulation of β-amyloid in the hippocampus. mdpi.com Similarly, in the Thy1-aSyn transgenic mouse model of Parkinson's disease, intranasal carnosine administration attenuated transcriptional deficiencies related to mitochondrial function and improved mitochondrial gene expression. nih.gov Studies using senescence-accelerated mouse prone 8 (SAMP8) mice, an age-related animal model, suggest carnosine may improve cognitive impairment by modulating mitochondrial dysfunction. rsc.org
Metabolic studies in streptozotocin-treated rodents, a model for type 2 diabetes, have revealed that carnosine treatment can improve glucose metabolism and spatial memory. mdpi.com
Table 1: Summary of Carnosine Effects in Rodent Models
| Model Type | Rodent Species | Area of Study | Key Findings | Citations |
|---|---|---|---|---|
| Restraint Stress | Mice | Stress | Ameliorates stress-induced glucose metabolism disorder; Suppresses plasma corticosterone elevation; Maintains spleen lymphocyte count. | mdpi.comnih.govplos.org |
| Chronic Cold & Immobilization | Rats | Stress | Exhibits beneficial effects on oxidative stress in the brain. | researchgate.net |
| Ischemic Stroke (tMCAO) | Mice | Neurological | Reduces infarct volume; Suppresses oxidative stress and neuroinflammatory responses. | mdpi.comnih.gov |
| Alzheimer's Disease (Transgenic) | Mice | Neurological | Reduced β-amyloid accumulation in the hippocampus. | mdpi.com |
| Parkinson's Disease (Thy1-aSyn) | Mice | Neurological | Attenuated transcriptomic alterations and improved mitochondrial function. | nih.gov |
| Age-Related Dementia (SAMP8) | Mice | Neurological | Improved cognitive deficits and mitochondrial function. | rsc.org |
| Type 2 Diabetes (Streptozotocin) | Rodents | Metabolic | Improved glucose metabolism and spatial recognition memory. | mdpi.com |
The application of carnosine in avian and livestock models has provided significant insights into its role in muscle biology, growth performance, and meat quality.
In livestock, particularly pigs, dietary L-carnosine has been found to increase average daily gain. mdpi.comnih.gov Mechanistic studies suggest that carnosine promotes the proliferation of satellite cells, which are crucial for muscle growth and regeneration, partly through the activation of the Akt/mTOR signaling pathway. mdpi.com In fattening lambs, dietary L-carnosine supplementation has led to an increase in total weight gain and average daily gain, with investigations pointing towards effects on intestinal microbiota and serum metabolome as potential underlying mechanisms. nih.gov
Table 2: Effects of Carnosine Supplementation in Avian and Livestock Models
| Animal Model | Focus of Research | Observed Effects | Citations |
|---|---|---|---|
| Broiler Chickens | Growth & Meat Quality | Increased breast and thigh muscle weight; Improved growth performance; Decreased meat shear force value; Enhanced antioxidant status of muscle. | mdpi.comresearchgate.netjst.go.jpresearchgate.net |
| Pigs (Swine) | Muscle Growth | Increased average daily gain; Enhanced proliferation of muscle satellite cells; Activation of Akt/mTOR signaling pathway. | mdpi.comnih.gov |
Transgenic animal models are powerful tools for understanding the specific molecular pathways through which carnosine exerts its effects. By overexpressing, knocking out, or modifying specific genes, researchers can dissect the intricate mechanisms of carnosine action.
For instance, the Thy1-aSyn transgenic mouse, which overexpresses human alpha-synuclein (B15492655), is a key model for studying Parkinson's disease. nih.gov Research using this model has demonstrated that carnosine can attenuate the transcriptional changes and mitochondrial dysfunction associated with alpha-synuclein overexpression, pointing to a neuroprotective role by modulating gene expression related to mitochondrial and ribosomal function. nih.gov
In the context of Alzheimer's disease, transgenic mice that overexpress genes like amyloid precursor protein (APP) have been instrumental. mdpi.com Studies in these models have shown that carnosine supplementation can directly impact the disease pathology by reducing the accumulation of β-amyloid plaques in the brain. mdpi.com
Furthermore, investigations into the regulation of carnosine levels themselves have utilized transgenic approaches. Studies in mice have explored the expression of carnosine-related enzymes and transporters, such as carnosine synthase (CARNS) and the beta-alanine transporter TauT, in response to stimuli known to alter muscle carnosine content. nih.gov These models help elucidate the genetic and hormonal regulation of carnosine homeostasis. nih.gov The use of knockout models, such as for the enzyme glutamic acid decarboxylase–like 1 (GADL1), has also helped to clarify the biosynthetic pathways of carnosine. researchgate.net
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| 4-HNE |
| 8-OHdG |
| alpha-synuclein |
| Amyloid precursor protein |
| Anserine |
| β-alanine |
| β-amyloid |
| Carnosine |
| This compound |
| Chromium |
| Cinnamon |
| Corticosterone |
| Dopamine |
| GABA |
| Glucose |
| Histamine |
| Histidine |
| Homocarnosine |
| IL-1β |
| L-carnosine |
| L-histidine |
| NaCl |
| Nitric oxide |
| Nitrotyrosine |
| Pioglitazone hydrochloride |
| RU486 |
| Testosterone |
Analytical Methodologies for Carnosine Research
Chromatographic Techniques
Chromatography is a cornerstone of carnosine analysis, enabling its separation from other compounds for accurate quantification. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS), are the most prominently used methods. Ion chromatography also presents a viable, though less common, approach.
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the determination of carnosine in various samples, including pharmaceuticals and biological tissues. kashanu.ac.irnih.gov The versatility of HPLC allows for several separation strategies, including reversed-phase (RP), hydrophilic interaction liquid chromatography (HILIC), and ion-pair chromatography.
Reversed-phase HPLC is a common approach, often requiring a derivatization step to enhance the retention and detection of the polar carnosine molecule. kashanu.ac.irnih.gov A prevalent derivatizing agent is 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), which reacts with the amino groups of carnosine, allowing for spectrophotometric detection at wavelengths such as 375 nm. kashanu.ac.ir Another strategy involves ion-pair reversed-phase HPLC, where an ion-pairing agent is added to the mobile phase to improve the retention of ionic analytes like carnosine on a non-polar stationary phase.
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for the analysis of polar compounds like carnosine, as it allows for separation without the need for derivatization. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, facilitating the retention of polar analytes.
The choice of column, mobile phase, and detector is critical for achieving optimal separation and sensitivity. Common detectors include UV-Vis spectrophotometers, with detection wavelengths typically set around 205-215 nm for underivatized carnosine.
Table 1: Examples of HPLC Methods for Carnosine Analysis
| Separation Mode | Column | Mobile Phase | Detection | Application |
|---|---|---|---|---|
| Reversed-Phase (with derivatization) | Reprosil-Pur C18-AQ (150x4 mm) | Gradient of methanol (B129727) and phosphate (B84403) buffer (pH 2.0) | UV at 375 nm (after derivatization with DNFB) | Eye drops |
| Anion-Exchange | BIST B+ (4.6x50 mm, 5 µm) | Acetonitrile (75%) and Sulfuric acid (0.2%) | UV at 205 nm | General quantification |
| Mixed-Mode | Primesep 100 (4.6 x 150 mm, 5 µm) | Acetonitrile/Water (20/80%) with 0.6% Trifluoroacetic acid (TFA) | UV at 215 nm | General quantification |
| HILIC | Kromasil NH2 (4.6x200 mm, 5 µm) | Acetonitrile-methanol-40 mmol·L-1 dibasic potassium phosphate (44:56, pH 6.3) | UV at 210 nm | Determination of L-carnosine and related substances |
For enhanced sensitivity and selectivity, particularly in complex biological matrices like plasma and tissue extracts, Ultra-High Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) is the method of choice. nih.govnih.govvliz.be This technique combines the superior separation efficiency of UHPLC with the precise and sensitive detection capabilities of a triple quadrupole mass spectrometer.
The analysis is typically performed in the Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.gov For carnosine, the protonated molecule [M+H]⁺ is often selected as the precursor ion. nih.govnih.govvliz.be
The choice of chromatographic conditions, including the column and mobile phase, is crucial for separating carnosine from isobaric interferences. HILIC columns are frequently employed for their ability to retain and separate polar compounds effectively. The high organic content of the mobile phases used in HILIC is also advantageous for enhancing electrospray ionization (ESI) efficiency in the mass spectrometer.
Table 2: UHPLC-MS/MS Parameters for Carnosine Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Application |
|---|---|---|---|
| Carnosine | 227.2 | 110.1 | Human Plasma |
| Carnosine | 227.2 | 156.2 | Human Plasma |
| Deaminated Carnosine | 210.2 | 110.1, 156.2 | Human Plasma |
| Sodium Adduct of Carnosine | 249.2 | 110.1, 156.2 | Human Plasma |
| Carnosine | 227.11 | 109.8, 156.0 | Meat and Bone Meal |
Ion Chromatography (IC) with Ultraviolet (UV) detection is another chromatographic technique that can be applied to carnosine-related research. While not as common for the direct quantification of carnosine itself, it has been effectively used to measure the activity of enzymes that metabolize carnosine, such as carnosinase.
This is achieved by quantifying one of the hydrolysis products of carnosine, L-histidine. The separation is performed on an ion-exchange column, and the eluted histidine is detected by UV spectrophotometry. This method provides a cost-effective and environmentally friendly alternative to other chromatographic techniques as it can be performed without the use of organic solvents. The separation of histidine and carnosine can be achieved with detection at 220 nm.
Spectroscopic Techniques
Spectroscopic methods are indispensable for the structural analysis of carnosine and for its non-invasive measurement in biological systems. Nuclear Magnetic Resonance (NMR) spectroscopy and its in vivo counterpart, Proton Magnetic Resonance Spectroscopy (¹H-MRS), are the key techniques in this category.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of carnosine hydrochloride. Both proton (¹H) and carbon-13 (¹³C) NMR are used to confirm the molecular structure by analyzing the chemical environment of each atom. cdnsciencepub.comcdnsciencepub.comresearchgate.net
In ¹H NMR, the signals corresponding to the protons on the imidazole (B134444) ring of the histidine moiety are particularly characteristic, appearing at distinct chemical shifts. cdnsciencepub.com Similarly, ¹³C NMR provides detailed information about the carbon skeleton of the molecule. cdnsciencepub.comresearchgate.net The chemical shifts are sensitive to factors such as pH and solvent, and NMR titration experiments can be used to determine the pKa values of the ionizable groups in carnosine. cdnsciencepub.comcdnsciencepub.com Two-dimensional NMR techniques, such as COSY and HSQC, are employed to assign all proton and carbon signals unequivocally. mdpi.com
Table 3: ¹H and ¹³C NMR Chemical Shifts (δ) for Carnosine in D₂O
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Imidazole C2-H | ~8.08 | ~137.42 |
| Imidazole C4-H | ~7.08 | ~119.88 |
| α-CH (Histidine) | ~4.46 | ~57.57 |
| β-CH₂ (Histidine) | ~3.17, ~3.02 | ~30.85 |
| α-CH₂ (β-Alanine) | ~3.23 | ~38.58 |
| β-CH₂ (β-Alanine) | ~2.67 | ~34.83 |
Note: Chemical shifts can vary slightly depending on pH, concentration, and experimental conditions.
Proton Magnetic Resonance Spectroscopy (¹H-MRS) is a unique, non-invasive technique that allows for the quantification of carnosine directly within intact tissues, most notably human skeletal muscle. nih.govphysiology.orgresearchgate.netnih.govnih.gov This method is invaluable for physiological and clinical studies, as it obviates the need for invasive muscle biopsies. nih.govnih.govbiorxiv.org
The basis of ¹H-MRS for carnosine detection lies in the two distinct signals from the C2-H and C4-H protons of the imidazole ring, which resonate at approximately 8.0 and 7.0 ppm, respectively, downfield from the large water signal. nih.govnih.gov The C2-H peak is generally preferred for quantification due to its more stable signal. nih.gov
The accuracy and reliability of ¹H-MRS for carnosine quantification depend on several technical factors, including the magnetic field strength of the MRI scanner (e.g., 3T or 7T), the localization sequence used (e.g., PRESS or STEAM), and various acquisition parameters. nih.govnih.govismrm.orgvidar.ru While ¹H-MRS is a powerful tool, potential limitations include low signal-to-noise ratio and the influence of surrounding tissues, which require careful experimental design and data analysis. nih.govnih.govmmu.ac.uk
Table 4: Typical ¹H-MRS Acquisition Parameters for In Vivo Carnosine Quantification in Human Muscle
| Parameter | Example Value 1 | Example Value 2 | Example Value 3 |
|---|---|---|---|
| Magnetic Field Strength | 3 T | 3 T | 7 T |
| Localization Sequence | PRESS | PRESS | STEAM |
| Repetition Time (TR) | 3000 ms | 2000 ms | - |
| Echo Time (TE) | 30 ms | 30 ms | - |
| Voxel Size | 10 x 10 x 30 mm³ | 12 x 30 x 40 mm³ | - |
| Number of Averages (NEX) | 256 | 256 | - |
| Target Muscle | Gastrocnemius | Soleus, Gastrocnemius | Soleus, Gastrocnemius |
Electrophoretic Methods (e.g., Capillary Electrophoresis)
Capillary electrophoresis (CE) has emerged as a powerful and environmentally friendly analytical technique for the separation and determination of carnosine and related peptides in various matrices, including biological samples and health supplements. nih.govnih.gov The primary advantages of CE over traditional methods like high-performance liquid chromatography (HPLC) include higher separation efficiency and the avoidance of toxic organic solvents. nih.gov
Different CE-based methods have been developed, each with specific detection techniques to enhance sensitivity and selectivity. A capillary electrophoresis method coupled with laser-induced fluorescence (LIF) detection has been successfully used for the separation and detection of carnosine, anserine (B1665513), and homocarnosine (B1673341). nih.gov This method involves a precapillary labeling step with a fluorogenic reagent, 3-(4-carboxybenzoyl) quinoline-2-carboxaldehyde (CBQCA), to form isoindole derivatives that can be detected with high sensitivity. nih.gov Using this approach, baseline separation of these imidazole dipeptides can be achieved in under 20 minutes. nih.gov
Another advancement is the use of field amplified sample injection (FASI) with capillary electrophoresis and UV detection. This technique significantly enhances sensitivity by about 500-fold compared to conventional sample injection methods, without compromising separation efficiency. nih.gov This allows for the direct injection of samples like homogenized rat tissues and human cerebrospinal fluid with minimal cleanup. nih.gov
More recently, microchip electrophoresis (MCE), a miniaturized form of CE, has been introduced for the rapid and efficient analysis of L-carnosine. nih.gov When combined with capacitively coupled contactless conductivity detection (C4D), MCE provides a fast, inexpensive, and simple method for determining L-carnosine in complex formulations like health supplements, without the need for pre-concentration or derivatization steps. nih.govresearchgate.net This "green analytical chemistry" approach is notable for its short separation times, with L-carnosine retention times as low as 61 seconds. nih.govnih.gov
The table below summarizes and compares various capillary electrophoresis methods used for the analysis of carnosine and related peptides.
| Method | Detection | Sample Type | Separation Time | Limit of Detection (LOD) | Reference |
| Capillary Electrophoresis (CE) | Laser-Induced Fluorescence (LIF) | Human Cerebrospinal Fluid, Meat Powder | < 20 min | 4.73 nmol/L for Carnosine | nih.gov |
| Field Amplified Sample Injection (FASI) CE | UV Detection | Rat Tissue, Human Cerebrospinal Fluid | < 10 min | 0.4 - 0.5 nmol/L | nih.gov |
| Microchip Electrophoresis (MCE) | Contactless Conductivity Detection (C4D) | Health Supplements | 61 s | 2.5 x 10⁻⁶ M | nih.govnih.gov |
| Capillary Electrophoresis (CE) | UV-VIS Detection | Dietary Supplements | 13.4 min | 4.4 x 10⁻⁴ M | researchgate.net |
Potentiometric and Electrochemical Characterization in Research Settings
Potentiometric and electrochemical methods are valuable tools in the research setting for characterizing the fundamental physicochemical properties of carnosine and for developing novel detection strategies.
Potentiometric Titration
Potentiometric titration is a key method used to determine the acid-base properties of carnosine, specifically its dissociation constants (pKa values). electrochemsci.org As an amphoteric molecule with a carboxylic acid group, an amino group, and an imidazole ring, carnosine has multiple ionization states depending on the pH of the solution. researchgate.net By titrating a solution of carnosine with a strong base, such as sodium hydroxide, and monitoring the pH, a titration curve with well-defined potential jumps is obtained. electrochemsci.org Mathematical modeling of this data allows for the precise calculation of the pKa values corresponding to the deprotonation of its functional groups. electrochemsci.orgresearchgate.net These studies have shown that in its fully protonated form, carnosine dissociates in three steps. electrochemsci.org
The following table presents the dissociation constants for carnosine determined by potentiometric titration.
| Dissociation Constant | Value | Corresponding Functional Group | Reference |
| pKa1 | 2.57 | Carboxylic acid | electrochemsci.org |
| pKa2 | 6.71 | Imidazole ring | electrochemsci.org |
| pKa3 | 9.57 | Amino group | electrochemsci.org |
Electrochemical Characterization
Electrochemical methods, such as cyclic voltammetry and differential pulse voltammetry, are employed to investigate the redox properties of carnosine. researchgate.net Studies using a glassy carbon electrode have shown that carnosine can be electrochemically oxidized. researchgate.net The oxidation mechanism is pH-dependent and involves the transfer of one electron and one proton. researchgate.net
Further research has explored the synthesis and electrochemical behavior of carnosine derivatives, such as ferrocenyl-carnosine, to enhance its electrochemical activity for sensing applications. rsc.org The electrochemical properties of these derivatives have been investigated using techniques like Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) on screen-printed electrodes. rsc.org These studies are foundational for the development of electrochemical sensors capable of detecting metal cations in aqueous environments, leveraging the complexing ability of the carnosine moiety. rsc.org The development of such sensors represents a growing area of research with potential applications in various fields. frontiersin.orgmdpi.com
Synthetic and Derivatization Strategies for Carnosine Hydrochloride Research
Chemical Synthesis Approaches for Carnosine Hydrochloride and Analogues
The chemical synthesis of carnosine (β-alanyl-L-histidine) and its analogues is a foundational aspect of research into its biochemical and therapeutic properties. These methods allow for the production of carnosine itself, as well as structurally modified versions designed to probe its biological functions or enhance its stability and efficacy. A common strategy in peptide synthesis involves the use of protecting groups to prevent unwanted side reactions at reactive sites on the amino acid precursors.
One established method for carnosine synthesis involves the use of N-protected amino acids as key intermediates. sciforum.netresearchgate.net For example, the synthesis can begin with the protection of the amino group of β-alanine. This is achieved by reacting β-alanine with phthalic anhydride (B1165640) in glacial acetic acid, which results in the formation of N-phthalyl-β-alanine. sciforum.net This protected β-alanine can then be coupled with the histidine moiety. The final step involves the deprotection of the amino group. Hydrolysis of the phthalyl group, often accomplished using hydrazine (B178648) at room temperature, yields L-carnosine. sciforum.netresearchgate.net The resulting product can be purified through recrystallization from aqueous ethyl alcohol. sciforum.net
The synthesis of carnosine analogues follows similar principles of peptide chemistry, often involving modifications at various positions of the dipeptide structure. mdpi.com These synthetic strategies are designed to explore structure-activity relationships and improve pharmacokinetic properties. Approaches to creating carnosine derivatives include:
Modification of the N-terminus amino group . mdpi.com
Substitution of L-histidine with its D-enantiomer (D-histidine) to confer resistance to enzymatic degradation. mdpi.com
Alteration of the carboxylic acid function of histidine through esterification or conversion to amides. mdpi.comnih.gov
Introduction of side chains into the β-alanine residue. mdpi.com
Modification of the imidazole (B134444) ring of histidine. mdpi.com
For instance, a series of carnosine amides bearing nitric oxide (NO)-donor functionalities has been synthesized. nih.govunito.it This process involves coupling a protected histidine derivative, Fmoc-His(Trt)-OH, with various amines, followed by deprotection and subsequent reaction steps to yield the final amide derivatives. unito.it Another example is the synthesis of N-cyclohexyl-3-aminopropanoyl-L-histidine, which is achieved by reacting L-carnosine dihydrochloride (B599025) with cyclohexanone (B45756) and sodium cyanoborohydride in ethanol. mdpi.com These synthetic routes provide researchers with a diverse toolkit of carnosine-related compounds for in-depth investigation.
Enzymatic and Biotechnological Synthesis Methods for Carnosine Production
As an alternative to chemical synthesis, enzymatic and biotechnological methods offer a greener and more specific route for carnosine production. researchgate.netresearchgate.net These approaches leverage the catalytic power of enzymes or whole microbial cells to synthesize the dipeptide, often under milder reaction conditions and with higher selectivity, thus avoiding the need for complex protection and deprotection steps. researchgate.net
A significant advancement in this area is the use of whole-cell biocatalysts. nih.govnih.gov Researchers have successfully engineered strains of bacteria, such as Escherichia coli, and yeast to overexpress specific enzymes capable of carnosine synthesis. nih.gov These recombinant microorganisms can be used directly as biocatalysts, which simplifies the process by eliminating the need for costly and time-consuming enzyme purification. nih.gov The enzymes employed are often β-peptidases or aminopeptidases, which catalyze the formation of the peptide bond between β-alanine and L-histidine. researchgate.netnih.gov
The efficiency of these biocatalytic systems is highly dependent on reaction conditions. nih.gov Optimization of parameters such as pH and substrate concentrations is crucial for maximizing product yield. nih.govnih.gov For example, using a recombinant E. coli strain, carnosine yields of up to 71% have been achieved by carefully controlling these factors. nih.govnih.gov Studies have shown that the concentration and ratio of the starting materials, β-alanine and L-histidine, strongly influence the formation of L-carnosine. nih.gov One study found that the maximum yield was obtained using a 5 mM concentration of a β-alanine derivative and an 80-fold excess of L-histidine. nih.gov
Further innovations include the identification and application of novel enzymes. A dipeptidase from Serratia marcescens (SmPepD), identified through genome mining, has shown high synthetic activity for L-carnosine. rsc.org The activity of this enzyme was significantly enhanced by the presence of divalent metal ions like MnCl₂. rsc.org By integrating this enzymatic synthesis with advanced separation technologies, such as ultra-filtration and nanofiltration membrane reactors, continuous production and efficient purification of L-carnosine can be achieved. rsc.org This integrated bioprocess not only allows for catalyst retention and reuse but also facilitates the separation of the final product from unreacted substrates, which can then be recycled. rsc.org In a fed-batch process using recombinant E. coli, L-carnosine concentrations have reached up to 3.7 g/L. nih.govnih.gov
| Method | Key Enzyme/Catalyst | Organism/System | Reported Yield/Concentration | Reference |
|---|---|---|---|---|
| Whole-Cell Biocatalysis | β-Peptidase / Aminopeptidase (DmpA) | Recombinant Escherichia coli | Up to 71% Yield | nih.govnih.gov |
| Fed-Batch Process | β-Peptidase / Aminopeptidase | Recombinant Escherichia coli | 3.7 g/L | nih.govnih.gov |
| Enzymatic Synthesis | Dipeptidase (SmPepD) | Serratia marcescens (expressed in E. coli) | 105 gCar gcatalyst-1 (continuous process) | rsc.org |
Design and Synthesis of Carnosine Derivatives for Enhanced Research Applications
The therapeutic potential of carnosine is often limited by its rapid degradation in the body by specific enzymes called carnosinases. mdpi.commdpi.com This rapid hydrolysis reduces its bioavailability and, consequently, its effectiveness. mdpi.com To overcome this limitation, researchers have focused on designing and synthesizing carnosine derivatives with improved stability and modified bioactivity profiles for use as research tools and potential therapeutic agents. nih.gov
Derivatives with Modified Bioactivity Profiles (e.g., N-Acetylated, Metal-Chelating) for Mechanistic Probes
Beyond improving stability, the synthesis of derivatives also aims to modify or enhance the specific bioactive properties of carnosine for use as mechanistic probes. Two key areas of focus are N-acetylation and the enhancement of metal-chelating abilities.
N-Acetylated Derivatives: N-acetylcarnosine (NAC) is a naturally occurring derivative where an acetyl group is attached to the β-alanine amino group. researchgate.netwikipedia.org This acetylation makes NAC more resistant to degradation by carnosinase. wikipedia.org NAC is often considered a prodrug of carnosine; its increased lipophilicity allows it to penetrate tissues, such as the eye lens, where it can be deacetylated to release carnosine. researchgate.netwikipedia.org N-acetylcarnosine itself possesses significant antioxidant properties, showing particular activity against lipid peroxidation. wikipedia.orgnih.gov Studies have demonstrated that N-acetylcarnosine can effectively inhibit the synthesis of inflammatory mediators and reduce oxidative stress, making it a valuable tool for investigating inflammation and neurodegenerative processes.
Metal-Chelating Derivatives: Carnosine's antioxidant activity is partly attributed to its ability to chelate divalent and transition metal ions such as Cu²⁺, Zn²⁺, Fe²⁺, and Ni²⁺. unime.itresearchgate.net This sequestration of metal ions prevents them from participating in redox reactions that generate harmful free radicals. unime.it To explore and potentially enhance this property, derivatives have been synthesized to probe the mechanisms of metal-ion dyshomeostasis. For example, a series of carnosine amides were synthesized that not only showed high serum stability but also retained a significant ability to sequester copper ions at physiological pH. nih.govunito.it These compounds were effective at protecting low-density lipoproteins (LDL) from copper-catalyzed oxidation, demonstrating their potential as mechanistic probes for studying oxidative stress in cardiovascular and neurodegenerative diseases. nih.gov
Future Directions and Unexplored Avenues in Carnosine Research
Further Elucidation of Remaining Mechanistic Gaps at the Molecular Level
Key unanswered questions that represent fertile ground for future investigation include:
What are the primary molecular targets of carnosine within the cell?
How does carnosine modulate specific enzymatic activities and gene expression profiles?
What is the full spectrum of its role as a neurotransmitter and neuromodulator? nih.govnih.gov
How does its influence on energy metabolism and protein homeostasis translate to its observed effects on cellular aging and disease? nih.gov
Answering these questions will provide a more granular understanding of carnosine's function and could unveil novel therapeutic applications. The use of advanced molecular biology techniques and transgenic animal models, such as carnosine synthase knockout models, will be instrumental in this endeavor. mdpi.com
Development of Novel Research Tools and Probes for Targeted Investigations
A significant hurdle in carnosine research has been its low bioavailability, primarily due to rapid hydrolysis by serum carnosinases. mdpi.commdpi.com This limitation has spurred the development of innovative strategies to protect carnosine from degradation and ensure its delivery to specific tissues. These novel formulations are not only potential therapeutic agents but also serve as crucial research tools for targeted investigations.
Future progress in this area will likely involve:
Advanced Drug Delivery Systems (DDS): Further development and refinement of vesicular systems like nanoliposomes and niosomes, as well as nanoparticulate systems, can improve carnosine's stability and facilitate its transport across biological barriers like the blood-brain barrier. mdpi.commdpi.com
Carnosine Derivatives and Analogues: The synthesis of new carnosine derivatives that are resistant to enzymatic hydrolysis while retaining or even enhancing biological activity is a promising avenue. mdpi.comresearchgate.net These analogues can be used as probes to study the specific effects of sustained carnosine presence in tissues.
Selective Carnosinase Inhibitors: The development of potent and selective inhibitors for carnosine dipeptidase 1 (CNDP1) and cytosolic carnosine dipeptidase 2 (CNDP2) is critical. nih.govmdpi.com Such inhibitors would be invaluable research tools to study the physiological consequences of elevated endogenous carnosine levels.
These advancements will enable researchers to more accurately study the dose-dependent effects of carnosine in specific cellular compartments and tissues, overcoming the limitations of its natural pharmacokinetics.
Table 1: Novel Research Tools and Formulations in Carnosine Research
| Research Tool/Formulation | Description | Potential Application in Research |
|---|---|---|
| Nanoliposomes | Nanosized spherical vesicles made from phospholipids that can encapsulate carnosine. | To study the effects of targeted intracellular delivery of carnosine and to overcome issues related to its direct application. mdpi.com |
| Niosomes | Vesicular systems that can be coupled to specific ligands to target transporters, such as those on the blood-brain barrier. | To investigate the neurological effects of carnosine by facilitating its entry into the central nervous system. mdpi.com |
| Carnosine Derivatives | Chemically modified versions of carnosine designed to resist hydrolysis by carnosinases. | To explore the long-term effects of elevated carnosine levels in vivo without rapid degradation. mdpi.comresearchgate.net |
| Carnosinase Inhibitors | Molecules that selectively block the activity of enzymes that degrade carnosine (CNDP1 and CNDP2). | To study the physiological role of endogenous carnosine by preventing its breakdown. nih.govmdpi.com |
Integration with Systems Biology and Omics Approaches for Holistic Understanding
To move beyond a reductionist view of carnosine's function, its effects must be studied within the complex network of biological systems. The integration of high-throughput "omics" technologies—such as genomics, proteomics, and metabolomics—with computational systems biology offers a powerful approach to achieve a holistic understanding of carnosine's impact. cytosolve.comnih.govresearchgate.net
Proteomics: Quantitative proteomic studies have begun to reveal the broader impact of carnosine on the cellular proteome. For example, research has shown that carnosine can influence proteins associated with oxidative stress and RNA processing in renal cells and can reverse pathological protein expression changes in models of chronic obstructive pulmonary disease (COPD). nih.govnih.gov Future proteomic analyses can map the comprehensive changes in protein networks following carnosine treatment in various cell types and disease models.
Metabolomics: Metabolomic profiling provides a snapshot of the metabolic state of a cell or organism. Studies have utilized this approach to investigate how carnosine supplementation affects the serum metabolome and to understand the broader carnosine-related metabolic network. youtube.com Expanding these studies can help identify novel metabolic pathways regulated by carnosine and its downstream effects on cellular metabolism.
By integrating data from these different omics layers, researchers can construct detailed models of carnosine's mechanism of action. This systems-level perspective can help identify key regulatory nodes and biomarkers, ultimately leading to a more profound understanding of its physiological roles and the discovery of new therapeutic strategies. cytosolve.com
Table 2: Application of Omics in Carnosine Research
| Omics Approach | Research Focus | Key Findings/Potential Insights |
|---|---|---|
| Proteomics | Identifying differentially expressed proteins in response to carnosine in disease models (e.g., COPD, diabetic nephropathy). nih.govnih.gov | Carnosine influences proteins related to oxidative stress, RNA processing, inflammatory response, and fibrosis. nih.govnih.gov |
| Metabolomics | Characterizing changes in metabolic profiles in response to dietary carnosine supplementation. youtube.com | Carnosine supplementation alters serum metabolites and influences intestinal microbiota, potentially improving growth performance and antioxidant capacity. |
| Genomics | Investigating genetic variations in carnosine-related genes (e.g., carnosine synthase, carnosinases) and their association with disease susceptibility. mdpi.com | Polymorphisms in carnosinase genes may be linked to conditions like diabetic nephropathy, though more research is needed. mdpi.com |
Exploration of Inter-Species Differences in Carnosine Biology and Metabolism
A critical and often overlooked aspect of carnosine research is the significant difference in its metabolism and biology across various species. nih.gov Findings from preclinical studies, predominantly conducted in rodents, may not be directly translatable to humans. A notable example is the observation that oral carnosine supplementation leads to a substantial increase in circulating carnosine levels in rodents, a phenomenon that is markedly less pronounced in humans due to higher serum carnosinase activity. nih.gov
This discrepancy highlights the need for:
Comparative Pharmacokinetic Studies: Detailed studies comparing the absorption, distribution, metabolism, and excretion (ADME) of carnosine and its derivatives in different species are essential.
Understanding Carnosinase Variations: Investigating the differences in the expression, activity, and genetic polymorphisms of carnosinases (CNDP1 and CNDP2) between humans and common laboratory animals.
Presence of Carnosine Analogues: Many animal species possess methylated analogues of carnosine, such as anserine (B1665513) and balenine (B107396) (also known as ophidine), which are not typically found in humans. mdpi.comnih.gov The physiological roles of these related dipeptides and how they might compensate for or interact with carnosine's functions in those species require further exploration.
A deeper appreciation of these inter-species differences is crucial for the rational design of clinical trials and for accurately interpreting the therapeutic potential of carnosine in humans. Overestimation of its effects based solely on rodent models could hinder successful clinical translation. nih.gov
Q & A
Q. How can researchers standardize protocols for quantifying carnosine hydrochloride in biological samples?
To ensure reproducibility, employ high-performance liquid chromatography (HPLC) with UV detection (210–220 nm) or tandem mass spectrometry (LC-MS/MS) for higher specificity. Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to optimize peak resolution. Validate methods using spiked matrices (plasma, tissue homogenates) to assess recovery rates (≥85%) and limit of detection (LOD < 1 ng/mL). Cross-validate results with enzymatic assays (e.g., carnosine synthase activity) to confirm specificity .
Q. What are the best practices for assessing this compound’s stability under varying pH and temperature conditions?
Design experiments using accelerated stability testing:
- Prepare solutions at pH 2.0 (gastric simulation), 7.4 (physiological), and 9.0 (alkaline).
- Incubate samples at 25°C, 37°C, and 60°C for 0–72 hours.
- Monitor degradation via HPLC and quantify residual carnosine using calibration curves.
- Confirm degradation products (e.g., β-alanine, histidine) via LC-MS/MS. Publish raw chromatograms and validation parameters to enable replication .
Advanced Research Questions
Q. How can contradictory data on this compound’s antioxidant efficacy in different disease models be resolved?
Contradictions often arise from tissue-specific bioavailability or model selection. For example, liposomal carnosine showed stronger antioxidant effects in plasma than brain tissue in arthritic rats due to differential blood-brain barrier penetration . To address discrepancies:
Q. What experimental designs are optimal for investigating this compound’s role in modulating iNOS expression in inflammatory models?
- Animal models : Use adjuvant-induced arthritis (AA) rats or LPS-stimulated macrophages.
- Dosage : Administer 50–100 mg/kg/day this compound (oral or intraperitoneal) for 14 days .
- Controls : Include untreated AA groups and healthy controls.
- Outcome measures :
- Quantify iNOS mRNA via qRT-PCR (primers targeting exon-exon junctions).
- Correlate with protein levels (Western blot) and nitric oxide metabolites (Griess assay).
- Statistical rigor : Use ANOVA with post-hoc Tukey tests; report effect sizes and confidence intervals .
Q. How can researchers differentiate this compound’s direct biochemical effects from confounding factors (e.g., pH buffering) in in vitro studies?
- Control experiments :
- Compare carnosine with β-alanine/histidine mixtures to isolate imidazole ring-specific effects.
- Adjust pH in control buffers to match carnosine-treated samples.
- Advanced techniques :
Methodological Challenges
Q. What strategies mitigate batch-to-batch variability in synthesized this compound for preclinical studies?
- Characterization : Require NMR (¹H/¹³C), HPLC purity (>98%), and elemental analysis for each batch.
- Storage : Store at −20°C in anhydrous conditions to prevent hydrolysis.
- Documentation : Publish Certificate of Analysis (CoA) data, including residual solvent levels (e.g., DMSO) and heavy metal contaminants .
Q. How should researchers address ethical and reproducibility concerns in this compound studies involving animal models?
- Ethical compliance : Adhere to NIH guidelines for preclinical research, including randomization, blinding, and humane endpoints (e.g., tumor size limits).
- Data transparency : Share raw datasets, experimental protocols, and statistical code via repositories like Figshare or Zenodo.
- Replication : Collaborate with independent labs to validate key findings using harmonized protocols .
Data Interpretation Frameworks
Q. What statistical approaches are recommended for analyzing non-linear dose-response relationships of this compound?
Q. How can researchers apply the FINER criteria to this compound study designs?
- Feasible : Ensure access to validated analytical tools (e.g., LC-MS/MS).
- Novel : Investigate understudied mechanisms (e.g., carnosine’s epigenetic effects via histone modification).
- Ethical : Prioritize in vitro screens before animal trials.
- Relevant : Align with unmet needs (e.g., neuroprotection in neurodegenerative diseases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
